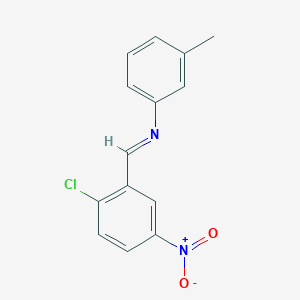![molecular formula C10H10S B11945909 Benzene, [(1-methylene-2-propenyl)thio]- CAS No. 7326-64-9](/img/structure/B11945909.png)
Benzene, [(1-methylene-2-propenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1-methylene-2-propenyl)thio]- is an organic compound with the molecular formula C10H10S. It is also known by other names such as 1,3-Butadiene, 2-phenyl-; Phenoprene; 2-Phenylbutadiene; and 2-Phenyl-1,3-butadiene . This compound is characterized by the presence of a benzene ring substituted with a thioether group containing a methylene and propenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methylene-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor under controlled conditions. One common method involves the use of 1,3-butadiene and phenylthiol in the presence of a catalyst to facilitate the addition reaction .
Industrial Production Methods
Industrial production of Benzene, [(1-methylene-2-propenyl)thio]- often employs large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(1-methylene-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [(1-methylene-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(1-methylene-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1-methylene-2-propenyl)-: Similar structure but lacks the thioether group.
Methyleugenol: Contains a methoxy group instead of a thioether group.
Benzene, 1,1’-[[(4-methylphenyl)thio]methylene]bis-: Contains a different substitution pattern on the benzene ring .
Uniqueness
Benzene, [(1-methylene-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
7326-64-9 |
|---|---|
Fórmula molecular |
C10H10S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2 |
Clave InChI |
FZYZQXWNPNJNGX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


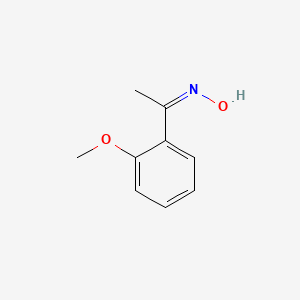
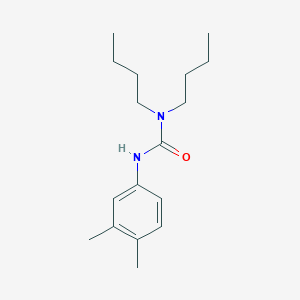
![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)

![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)
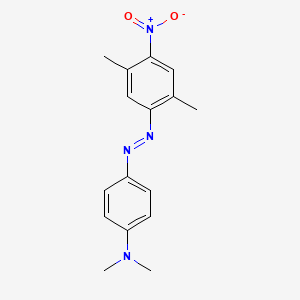

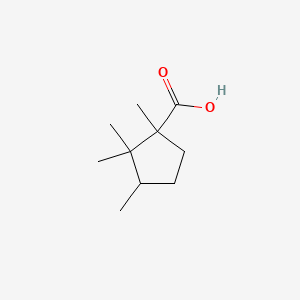
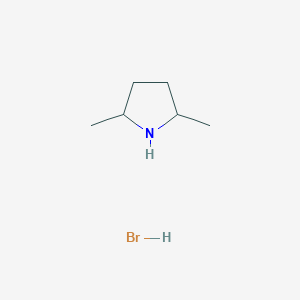

![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)

